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Technical Support Center: Clozapine N-oxide
Dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) regarding the use of Clozapine N-oxide (CNO) dihydrochloride in chemogenetic

experiments. The information is tailored for researchers, scientists, and drug development

professionals to address unexpected behavioral effects and ensure experimental robustness.

Frequently Asked Questions (FAQs)
Q1: What is Clozapine N-oxide (CNO) and how is it intended to work?

Clozapine N-oxide is a synthetic ligand used to activate Designer Receptors Exclusively

Activated by Designer Drugs (DREADDs).[1][2] DREADDs are modified G-protein coupled

receptors (GPCRs) that are engineered to be unresponsive to endogenous ligands.[1][3] When

CNO is administered to an animal expressing a DREADD (e.g., hM3Dq for activation or hM4Di

for inhibition), it is supposed to bind exclusively to the designer receptor, thereby activating

specific intracellular signaling pathways and allowing for remote control of neuronal activity.[4]

CNO itself was initially believed to be pharmacologically inert.[1][5]

Q2: My control animals (not expressing DREADDs) are showing behavioral changes after CNO

administration. Why is this happening?
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This is a widely reported phenomenon and is primarily due to the in vivo reverse-metabolism of

CNO back into its parent compound, clozapine, and its metabolite N-desmethylclozapine

(NDMC).[1][5][6][7] Both clozapine and NDMC are psychoactive substances that can cross the

blood-brain barrier more effectively than CNO and interact with a variety of endogenous

receptors, including dopaminergic, serotonergic, and adrenergic receptors.[8][9][10] This can

lead to significant, "off-target" behavioral effects that are independent of DREADD activation.[2]

[11]

Q3: What are the most common unexpected behavioral effects of CNO in DREADD-free

animals?

Researchers have documented several dose-dependent behavioral changes in control rodents.

Key effects include:

Reduced Locomotor Activity: Attenuation of d-amphetamine-induced hyperlocomotion.[1]

Anxiety and Sensory Perception: CNO can induce an anxious phenotype and alter sensitivity

to thermal pain stimuli.[11]

Acoustic Startle Reflex: A reduction in the acoustic startle reflex has been observed at doses

as low as 1 mg/kg.[1][7]

Sleep Architecture: CNO can cause a dose-dependent suppression of REM sleep and alter

EEG spectral power during non-REM sleep.[12][13]

Respiratory Function: At higher doses (e.g., 10 mg/kg), CNO can cause deficits in the

hypercapnic chemosensory reflex, an effect that may be masked by stress if animals are not

sufficiently habituated to the experimental setup.[14][15][16]

Q4: How can I be sure my experimental results are due to DREADD activation and not these

off-target effects?

The most critical control is to include a cohort of DREADD-free animals (e.g., wild-type

littermates or animals injected with a control virus lacking the DREADD construct) that receives

the same dose and administration route of CNO as your experimental group.[7][11][17] Any

behavioral effects observed in this control group must be considered off-target effects of the
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ligand. If these effects overlap with your DREADD-mediated hypothesis, interpreting the results

becomes challenging.

Q5: Are there alternatives to CNO that avoid these issues?

Yes, the issues with CNO's metabolism have led to the development of alternative DREADD

agonists.

Compound 21 (C21): This compound does not metabolize to clozapine.[18] However, some

studies have shown that C21 itself is not completely inert and can have off-target effects,

such as modulating sleep patterns.[12][13]

Deschloroclozapine (DCZ): DCZ is a more potent DREADD agonist that also appears to

have minimal off-target activity and does not have the same back-metabolism issues as

CNO.[3]

Low-Dose Clozapine: Some researchers have suggested using low, sub-threshold doses of

clozapine itself to activate DREADDs, as it is the likely active metabolite.[4][10] However, this

requires careful dose-finding to avoid direct effects on endogenous receptors.[10]
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Observed Problem Potential Cause
Recommended Solution /

Troubleshooting Step

Significant behavioral changes

in DREADD-free control

animals (e.g., sedation,

hyperactivity, anxiety).

CNO is being reverse-

metabolized to clozapine,

causing off-target effects.[5][6]

1. Lower the CNO Dose:

Effects are often dose-

dependent. Consider using the

lowest effective dose (e.g., < 5

mg/kg).[18] 2. Run Dose-

Response Curve: Test a range

of CNO doses in your control

animals to find a sub-threshold

dose for off-target effects. 3.

Switch to an Alternative

Ligand: Consider using

Compound 21 or

deschloroclozapine (DCZ).[3]

High variability in behavioral

responses between animals in

the same group.

Individual differences in the

rate of CNO-to-clozapine

metabolism.[2]

1. Increase Habituation:

Ensure all animals are

thoroughly habituated to the

testing environment to reduce

stress, which can be an

interacting factor.[14][15] 2.

Standardize Administration

Time: The time between CNO

injection and behavioral testing

should be consistent for all

animals.[18] 3. Increase

Sample Size: A larger 'n' may

be required to achieve

statistical power if variability is

high.

The observed effect is short-

lived or delayed.

Pharmacokinetics of CNO and

its conversion to clozapine.

1. Adjust Timing: CNO injected

intraperitoneally can reach the

brain and cerebrospinal fluid

within 15-30 minutes.[18] The

peak behavioral effect may

depend on the time course of
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clozapine conversion. 2.

Consider Administration Route:

Chronic administration via

drinking water or daily eye

drops can provide more

sustained activation.[19]

No behavioral effect is

observed in DREADD-

expressing animals.

Insufficient DREADD

expression, ligand dose is too

low, or poor ligand

bioavailability.

1. Verify DREADD Expression:

Use immunohistochemistry or

other methods to confirm

robust expression of the

DREADD receptor in the target

region. 2. Increase Ligand

Dose: Cautiously increase the

CNO dose while monitoring for

off-target effects in a parallel

control group. 3. Check CNO

Solution: Ensure proper

solubilization and storage of

CNO. The water-soluble

dihydrochloride salt is

recommended for aqueous

solutions.[20]

Data on Unexpected Behavioral Effects
The following tables summarize quantitative data from studies on DREADD-free animals,

highlighting the off-target effects of CNO.

Table 1: Effects of CNO on Anxiety and Pain Perception in Rats (Data sourced from a study on

Sprague-Dawley rats lacking DREADD expression)[11]
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Behavioral Test Vehicle Control CNO (2 mg/kg) CNO (4 mg/kg)

Elevated Plus Maze:

Time in Open Arms

(%)

25.4 ± 3.1 15.1 ± 2.5 12.8 ± 2.2**

Hot Plate Test:

Latency to Paw Lick

(s)

10.2 ± 0.8 14.5 ± 1.1 16.3 ± 1.3**

*p < 0.05, **p < 0.01

compared to Vehicle

Control. Data are

presented as Mean ±

SEM.

Table 2: Effects of CNO on Amphetamine-Induced Hyperlocomotion in Rats (Data sourced from

a study on Long-Evans rats lacking DREADD expression)[1]

Pretreatment
Post-Amphetamine
Locomotion (Distance
traveled in cm)

% Attenuation

Vehicle 8500 ± 750 N/A

CNO (1 mg/kg) 8300 ± 800 ~2%

CNO (2 mg/kg) 8150 ± 780 ~4%

CNO (5 mg/kg) 5200 ± 650 ~39%

*p < 0.05 compared to Vehicle.

Data are presented as Mean ±

SEM.

Table 3: Effects of CNO on Sleep Architecture in Mice (Data sourced from a study on wild-type

C57BL/6J mice)[13]
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Treatment
Total REM Sleep (minutes
over 6 hours)

NREM Delta Power (μV²)

Saline 28.5 ± 2.1 105 ± 8

CNO (1 mg/kg) 22.1 ± 1.9 128 ± 10

CNO (5 mg/kg) 15.4 ± 2.3 145 ± 12

CNO (10 mg/kg) 10.2 ± 1.8 151 ± 11

*p < 0.05, **p < 0.01 compared

to Saline. Data are presented

as Mean ± SEM.

Experimental Protocols
Protocol 1: CNO Administration for Behavioral Testing in Rodents

This protocol is a general guideline. Doses and timings should be optimized for your specific

experimental paradigm and animal strain.

CNO Preparation:

Use Clozapine N-oxide dihydrochloride for solubility in saline or water.[20] For standard

CNO, dissolve in DMSO first, then dilute with saline (final DMSO concentration should be

minimal, e.g., <1%).

Prepare a stock solution (e.g., 2 mg/mL in 0.9% saline).[18] The solution is stable for

several weeks at -20°C.[18]

On the day of the experiment, thaw the stock solution and dilute it to the final desired

concentration (e.g., 0.1 mg/mL for a 1 mg/kg dose administered at 10 mL/kg volume).[18]

Animal Groups:

Experimental Group: DREADD-expressing animals receiving CNO.
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Control Group 1 (Ligand Control): DREADD-free animals (e.g., wild-type littermates)

receiving CNO. This is the most critical control for off-target effects.

Control Group 2 (Vehicle Control): DREADD-expressing animals receiving the vehicle

solution (e.g., saline).

Administration:

Route: Intraperitoneal (i.p.) injection is most common for acute studies.

Dose: Start with a low dose (e.g., 0.5 - 1.0 mg/kg). Doses above 5 mg/kg are more likely

to produce off-target effects.[1][18]

Timing: Administer CNO 15-30 minutes prior to the behavioral test to allow for absorption

and potential metabolism.[18][21] Keep this timing consistent across all animals.

Behavioral Testing:

Habituate animals to the testing apparatus and injection procedure prior to the experiment

day to minimize stress-induced confounds.[14][15]

Record and analyze behavior, comparing the experimental group to both control groups to

isolate the DREADD-specific effects from vehicle and off-target ligand effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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